molecular formula C23H25N3O3S B2548790 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 893378-15-9

2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2548790
CAS No.: 893378-15-9
M. Wt: 423.53
InChI Key: GHSSICMDHSIDBJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,6-diethylphenyl-substituted imidazole core linked via a sulfanyl group to an N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide moiety.

Properties

IUPAC Name

2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-16-6-5-7-17(4-2)22(16)26-11-10-24-23(26)30-15-21(27)25-18-8-9-19-20(14-18)29-13-12-28-19/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSSICMDHSIDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxin moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular features, and applications:

Compound Name / ID Key Structural Features Biological Activity / Use Source Evidence
Target Compound : 2-{[1-(2,6-Diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - 2,6-Diethylphenyl-imidazole
- Sulfanyl linker
- Benzodioxin-acetamide
Hypothesized agrochemical/medicinal applications N/A
Alachlor - 2-Chloroacetamide
- Methoxymethyl and 2,6-diethylphenyl groups
Herbicide (controls grasses and broadleaf weeds)
Pretilachlor - 2-Chloroacetamide
- Propoxyethyl and 2,6-diethylphenyl groups
Herbicide (rice paddy weed control)
Enamine EN300-266092
2-[1-(5,6-Dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Dichloropyridinyl group
- Ethylformamido linker
- Benzodioxin-acetamide
Unspecified (catalogued as a building block for synthesis)
ECHEMI 686772-13-4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Thienopyrimidine-sulfanyl group
- Methoxyphenyl substituent
Potential kinase inhibitor (structural similarity to D 4476)
D 4476 - Benzodioxin-linked imidazole
- Pyridinyl and benzamide groups
Casein kinase I inhibitor (research tool)

Key Structural and Functional Differences:

Backbone Variation: The target compound’s imidazole-sulfanyl-acetamide scaffold distinguishes it from classical chloroacetamide herbicides (e.g., alachlor, pretilachlor), which rely on a 2-chloroacetamide moiety for herbicidal activity . The absence of a chlorine atom in the target compound may reduce phytotoxicity but could enhance selectivity for non-pesticidal targets.

Linker and Substituent Effects :

  • The sulfanyl bridge in the target compound and ECHEMI 686772-13-4 contrasts with the ether or alkyl linkers in herbicides like alachlor. Sulfur-containing linkers may improve metabolic stability or enable disulfide bond formation in biological systems .
  • The 2,6-diethylphenyl group in the target compound mirrors substituents in alachlor but is fused to an imidazole ring instead of a chloroacetamide. This modification could shift activity from herbicidal to enzyme inhibition (e.g., kinases, cytochrome P450) .

Benzodioxin Role :

  • The 2,3-dihydro-1,4-benzodioxin-6-yl group is a common feature in the target compound, ECHEMI 686772-13-4, and D 4474. In D 4476, this group contributes to kinase inhibition by interacting with ATP-binding pockets, suggesting a possible shared mechanism for benzodioxin-containing analogs .

Biological Activity Trends: Chloroacetamides (alachlor, pretilachlor) are broadly herbicidal due to their inhibition of very-long-chain fatty acid synthesis. The target compound’s lack of chlorine and presence of an imidazole-sulfanyl group may redirect its activity toward non-plant targets, such as microbial or mammalian enzymes . Thienopyrimidine-sulfanyl analogs (e.g., ECHEMI 686772-13-4) exhibit structural similarity to kinase inhibitors, implying that the target compound could be optimized for similar applications .

Biological Activity

The compound 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a sulfur atom linked to the nitrogen of the imidazole, and a benzodioxin moiety. The structural complexity suggests potential interactions with various biological targets.

Structural Formula

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Molecular Weight

  • Molecular Weight : 378.45 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and benzodioxin structures exhibit significant anticancer properties. For instance, a study on similar imidazole derivatives showed promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.38 to 8.13 µM . This suggests that the target compound may also possess similar properties.

The biological activity of imidazole-containing compounds is often attributed to their ability to interact with specific cellular pathways:

  • Inhibition of Cancer Cell Proliferation : Compounds like the target molecule may inhibit cell growth by inducing apoptosis in cancer cells.
  • Targeting Imidazoline Receptors : The imidazole moiety can bind to imidazoline receptors, which are implicated in cardiovascular regulation and may also play a role in cancer biology .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have demonstrated that derivatives similar to the target compound effectively reduce cell viability in cervical and bladder cancer cell lines. The most active analogs induced apoptosis, suggesting that the target compound could be further explored for its anticancer potential .
  • Cardiovascular Effects : Some related compounds have shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, indicating potential applications in treating hypertension and related conditions .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Compound A2.38Cervical CancerInduces apoptosis
Compound B3.77Bladder CancerInhibits cell proliferation
Compound C5.59Various Solid TumorsTargets IBS

Table 2: Structural Characteristics of Selected Imidazole Derivatives

Compound NameStructure TypeMolecular Weight (g/mol)Solubility
Target CompoundImidazole-Benzodioxin378.45Methanol
Compound ASimple Imidazole200.25DMSO
Compound BComplex Imidazole350.00Water

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